molecular formula C13H15N5O2S B2613387 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine CAS No. 2034579-15-0

2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine

Cat. No.: B2613387
CAS No.: 2034579-15-0
M. Wt: 305.36
InChI Key: CINXFHGYIQHBHH-UHFFFAOYSA-N
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Description

2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is a heterocyclic compound featuring a pyrazine core linked via an oxy-piperidinyl spacer to a 4-methyl-1,2,3-thiadiazole-5-carbonyl group. This structure combines two nitrogen-rich aromatic systems (pyrazine and thiadiazole) with a conformationally flexible piperidine ring. Its molecular formula is C₁₃H₁₄N₆O₂S, with a molecular weight of 318.36 g/mol .

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-9-12(21-17-16-9)13(19)18-6-2-3-10(8-18)20-11-7-14-4-5-15-11/h4-5,7,10H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINXFHGYIQHBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves the formation of the thiadiazole ring followed by its attachment to the piperidine and pyrazine moieties. One common method involves the cyclization of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The biological activity of 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is primarily attributed to its interaction with microbial enzymes and cellular structures. The thiadiazole ring can inhibit the activity of certain bacterial enzymes, leading to the disruption of essential metabolic processes and ultimately causing cell death . Additionally, the compound may interact with cellular membranes, increasing their permeability and leading to cell lysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Core Structure Substituents/Linkers Key Features
2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine (Target) Pyrazine + Thiadiazole Piperidinyl-oxy, thiadiazole-carbonyl High nitrogen content; conformational flexibility via piperidine
2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (Compound 8 ) Pyrazine + Pyrazole Piperidinyl-oxy, sulfonyl-pyrazole Sulfonyl group enhances polarity; pyrazole offers hydrogen-bonding sites
3-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile Pyrazine + Thiadiazole Pyrrolidinyl-oxy, carbonitrile substituent Smaller pyrrolidine ring increases rigidity; carbonitrile improves reactivity
5-Pyridinyl-1,3,4-thiadiazole-2-carboxamides Thiadiazole Pyridine substituent, carboxamide Carboxamide group enhances solubility; pyridine enables metal coordination

Physicochemical and Pharmacological Implications

Solubility : Piperidine and pyrazine rings in the target compound may reduce aqueous solubility compared to carboxamide-containing thiadiazoles .

Conformational Flexibility : The piperidine spacer allows greater rotational freedom than pyrrolidine derivatives, which could influence receptor binding kinetics .

Biological Activity

The compound 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S with a molecular weight of 318.39 g/mol. The compound features a pyrazine ring connected to a piperidine moiety that is further substituted with a thiadiazole carbonyl group. This structural complexity is believed to enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains. It may inhibit bacterial growth by interfering with cell wall synthesis or protein production, similar to other thiadiazole derivatives .
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown promising results against breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating moderate to high activity . The mechanism involves apoptosis induction through caspase activation pathways .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating specific enzyme activities involved in inflammatory pathways. This action could be beneficial in treating conditions characterized by excessive inflammation .

The biological activity of 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound likely binds to enzymes critical for bacterial survival or cancer cell proliferation, inhibiting their function.
  • Receptor Modulation : It may also interact with specific receptors involved in inflammatory responses or cancer progression.
  • Induction of Apoptosis : Studies have indicated that the compound can induce apoptosis in cancer cells by activating caspases 3, 8, and 9, leading to programmed cell death .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds which provide insights into the potential efficacy of this compound:

CompoundActivityCell LineIC50 (µM)
4-Methyl-1,2,3-thiadiazoleAntifungalVarious-
Pyrazole derivativesAnticancerMCF-78.107
Thiadiazole derivativesCytotoxicityA549Moderate

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